

An In-depth Technical Guide on the Thermochemical Data for Isoamyl Angelate

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Compound of Interest		
Compound Name:	Isoamyl angelate	
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Introduction

Isoamyl angelate ((Z)-3-methylbutyl 2-methylbut-2-enoate) is an organic ester naturally found in the essential oil of Roman chamomile (Chamaemelum nobile).[1] It is recognized for its characteristic sweet, fruity, and floral aroma, making it a valuable compound in the flavor and fragrance industries.[1] Beyond its sensory properties, understanding the thermochemical characteristics of **isoamyl angelate** is crucial for applications in drug development, formulation, and chemical synthesis, where thermal stability, reaction energetics, and phase behavior are critical parameters.

This technical guide provides a summary of the available physical properties of **isoamyl** angelate and outlines the standard experimental and computational methodologies that would be employed to determine its key thermochemical data, including enthalpy of formation, heat capacity, and entropy. While specific experimental thermochemical data for **isoamyl angelate** is not readily available in the current literature, this guide offers a comprehensive framework for its determination and interpretation, drawing on established protocols for similar unsaturated esters.

Physicochemical Properties of Isoamyl Angelate

A summary of the known physical and chemical properties of **isoamyl angelate** is presented below. This data is essential for the design of experiments aimed at determining its



thermochemical properties.

Property	Value	Reference(s)
Molecular Formula	C10H18O2	[2][3]
Molecular Weight	170.25 g/mol	[2][3]
IUPAC Name	(Z)-3-methylbutyl 2-methylbut- 2-enoate	
Synonyms	Angelic Acid Isoamyl Ester, Isoamyl (Z)-2-Methyl-2- butenoate	[4]
CAS Number	10482-55-0	[2][3][4]
Appearance	Colorless to almost colorless clear liquid	[4]
Purity (Commercial)	>99.0% (GC)	[4][5]
Boiling Point	201-209 °C at 760 mmHg	[2][6]
Specific Gravity	0.889 - 0.894 @ 25 °C	[6]
Refractive Index	1.437 - 1.442 @ 20 °C	[6]
Flash Point	80 °C (176 °F)	[1][6]
Vapor Pressure	0.206 mmHg @ 25 °C (estimated)	[6]
Solubility	Soluble in alcohol; sparingly soluble in water (53.9 mg/L @ 25 °C, estimated)	[6]

Experimental Protocols for Thermochemical Data Determination

The following section details the primary experimental techniques used to measure the key thermochemical properties of organic esters. These protocols are directly applicable for the



characterization of isoamyl angelate.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermochemical quantity. For organic compounds like **isoamyl angelate**, it is typically determined using combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

- Sample Preparation: A precise mass of high-purity (>99.5%) **isoamyl angelate** is placed in a crucible within a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with high-pressure oxygen (typically around 30 atm).
- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released during the combustion of the sample is absorbed by the water and the calorimeter, causing a temperature rise. This temperature change is measured with high precision.
- Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known combustion energy, such as benzoic acid). The standard enthalpy of formation is then derived from the energy of combustion using Hess's law.

Heat Capacity (Cp)

Heat capacity, the amount of heat required to raise the temperature of a substance by a given amount, is a crucial parameter for understanding thermal stability and for calculating changes in enthalpy and entropy with temperature.

Methodology: Differential Scanning Calorimetry (DSC)

Sample Preparation: A small, precisely weighed sample of isoamyl angelate (typically 5-15 mg) is hermetically sealed in an aluminum pan.[7] An empty, sealed pan is used as a reference.



- Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.[8] The instrument is continuously purged with an inert gas like nitrogen.[7]
- Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
- Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).[7]

Enthalpy of Vaporization (ΔvapH) and Vapor Pressure

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid to a gas. It is often determined by measuring the vapor pressure at different temperatures.

Methodology: Transpiration Method

- Apparatus: The transpiration method involves passing a stream of an inert carrier gas (e.g., nitrogen) at a precisely controlled flow rate through a saturator containing the liquid sample of isoamyl angelate. The saturator is maintained at a constant temperature.
- Saturation: The carrier gas becomes saturated with the vapor of the substance.
- Condensation and Quantification: The vapor-saturated gas stream is then passed through a
 condenser or a trap where the vapor is collected. The amount of condensed substance is
 determined gravimetrically or by other analytical techniques.
- Calculation: The partial pressure of the substance at that temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.
- Clausius-Clapeyron Equation: By repeating this measurement at various temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm

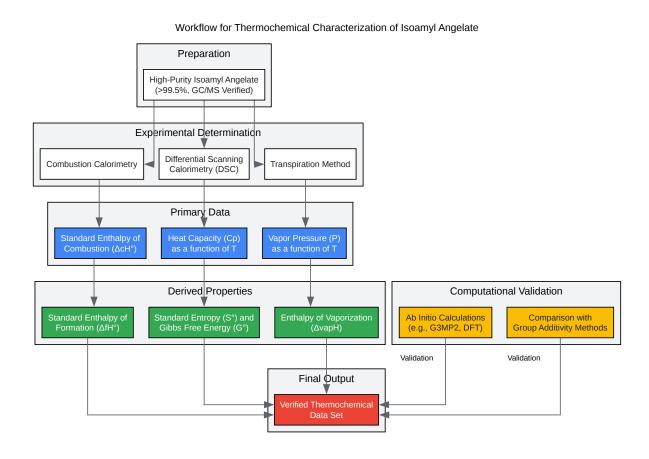


of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Logical Workflow for Thermochemical Characterization

The following diagram illustrates the logical workflow for the complete thermochemical characterization of **isoamyl angelate**, from initial sample purification to the final determination and validation of its properties.





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Caption: Logical workflow for the experimental determination and computational validation of thermochemical data.

Computational Approaches

In the absence of experimental data, or for validation purposes, computational chemistry provides powerful tools for estimating thermochemical properties.[9]



- Ab Initio Calculations: High-level quantum mechanical methods, such as G3MP2 and
 Density Functional Theory (DFT), can be used to calculate the standard enthalpy of
 formation of molecules like isoamyl angelate.[8][9] These calculations are often performed
 in conjunction with isodesmic reaction schemes, where the number and types of bonds are
 conserved on both sides of a hypothetical reaction, to reduce systematic errors and improve
 accuracy.
- Group Additivity Methods: These are empirical methods that estimate thermochemical properties by summing the contributions of individual molecular groups. While less accurate than ab initio methods, they provide a rapid means of estimation and are useful for checking the consistency of experimental or calculated data.

Conclusion

While specific, experimentally determined thermochemical data for **isoamyl angelate** are not currently published, this guide outlines the established experimental and computational methodologies required for their determination. The protocols for combustion calorimetry, differential scanning calorimetry, and the transpiration method are the standard approaches for obtaining high-quality data on enthalpy of formation, heat capacity, and enthalpy of vaporization for organic esters. For researchers and professionals in drug development and chemical synthesis, applying these methods will yield the critical data needed to model the behavior of **isoamyl angelate** in their respective applications, ensuring process safety, efficiency, and product stability. The validation of experimental results with computational methods is strongly recommended to ensure the accuracy and reliability of the final thermochemical data set.

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